2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile
Description
The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile is a substituted acetonitrile derivative featuring a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, coupled with a 1-methylpyrrole moiety. The trifluoromethyl and chloro substituents enhance lipophilicity and metabolic stability, while the pyrrole group may influence binding specificity in biological systems.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(1-methylpyrrol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3/c1-20-4-2-3-11(20)9(6-18)12-10(14)5-8(7-19-12)13(15,16)17/h2-5,7,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNPPBPABKEVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H15ClF6N7O2
- Molecular Weight : 558.26 g/mol
- CAS Number : [Not provided in search results]
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. The presence of a pyridine ring and halogen substituents has been associated with enhanced cytotoxicity against various cancer cell lines. For instance, compounds featuring a trifluoromethyl group often demonstrate increased potency due to their ability to interact favorably with biological targets, such as proteins involved in cell proliferation and survival pathways.
Antimicrobial Properties
Compounds derived from pyridine and pyrrolidine moieties have shown promising antimicrobial activity. The substitution pattern on the pyridine ring, particularly the presence of electron-withdrawing groups like chlorine and trifluoromethyl, enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds suggests that:
- Halogen Substituents : The presence of chlorine and trifluoromethyl groups significantly influences the biological activity, enhancing lipophilicity and receptor binding.
- Pyridine and Pyrrolidine Rings : These structures are crucial for maintaining the compound's bioactivity, likely through interactions with specific biological targets.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Anticancer Studies : A study investigating a series of pyridine derivatives found that modifications in the substituent groups led to varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most potent derivatives contained both chloro and trifluoromethyl groups, suggesting a synergistic effect on activity .
- Antimicrobial Activity : In vitro tests demonstrated that compounds with a similar backbone showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption caused by lipophilic interactions .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR models developed for related compounds indicated that electronic properties and steric factors play significant roles in determining biological activity. These models can predict the efficacy of novel derivatives based on structural modifications .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The target compound shares a core pyridine-acetonitrile scaffold with several agrochemical intermediates. Key analogs and their properties are summarized below:
Research Findings and Data
Physicochemical Properties
| Property | Target Compound | Fluopyram Intermediate (CAS 157764-10-8) | 2-(4-Nitrophenyl) Analog (CAS 213994-29-7) |
|---|---|---|---|
| LogP (Predicted) | ~3.2 | 2.8 | ~3.5 |
| Water Solubility | Low | Moderately low | Very low |
| Metabolic Stability | High (due to CF₃ and pyrrole) | High | Moderate |
Key Research Insights
- The trifluoromethyl group in all analogs significantly improves resistance to oxidative degradation.
- Pyrrole-containing derivatives (e.g., the target compound) may exhibit enhanced penetration into fungal cell membranes compared to phenyl-substituted analogs.
- Nitro-substituted analogs show higher reactivity in cross-coupling reactions, making them versatile intermediates for further functionalization.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile?
- Methodological Answer : Synthesis typically begins with functionalized pyridine precursors. Key steps include:
- Substitution Reactions : Nucleophilic displacement of the chloro group using amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyano Group Introduction : Via condensation reactions with acetonitrile derivatives, often catalyzed by Lewis acids like ZnCl₂ .
- Trifluoromethylation : Achieved using CF₃Cu or Ruppert-Prakash reagents (TMSCF₃) under anhydrous conditions .
- Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-substitution. Purification often requires column chromatography with silica gel or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., pyridine ring protons at δ 8.2–8.8 ppm, pyrrole protons at δ 6.5–7.0 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 221.0015 for C₈H₄ClF₃N₂) .
- X-ray Crystallography : Resolves stereoelectronic effects of the trifluoromethyl and chloro groups on the pyridine ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in nucleophilic substitution reactions at the chloro group?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent polarity, base strength). For example, a 2³ factorial design revealed that DMF at 80°C with K₂CO₃ maximizes yield (85%) compared to THF or DMSO .
- Computational Guidance : Apply quantum chemical calculations (e.g., DFT) to predict transition-state energies and identify favorable nucleophiles (e.g., primary amines > thiols) .
- Table 1 : Optimization Parameters and Outcomes
| Variable | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80 |
| Solvent | THF | DMF | DMF |
| Base | NaHCO₃ | K₂CO₃ | K₂CO₃ |
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., fungicidal activity against Botrytis cinerea using OECD guidelines) .
- Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., impurity levels >5% in commercial samples affecting IC₅₀ values) .
- Advanced Analytics : Use multivariate regression to isolate structure-activity relationships (SAR), focusing on electronic effects of the trifluoromethyl group .
Q. What strategies mitigate steric hindrance during functionalization of the pyrrole ring?
- Methodological Answer :
- Directed Ortho-Metalation : Employ LDA (lithium diisopropylamide) to deprotonate the pyrrole nitrogen, enabling selective alkylation at the 2-position .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve regioselectivity via controlled dielectric heating .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
